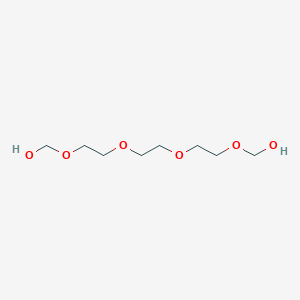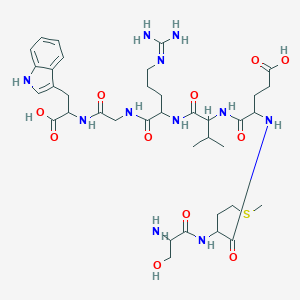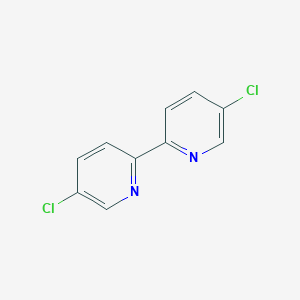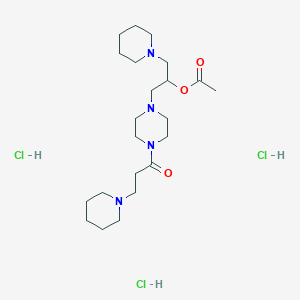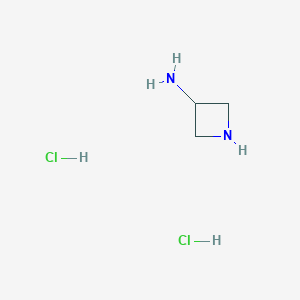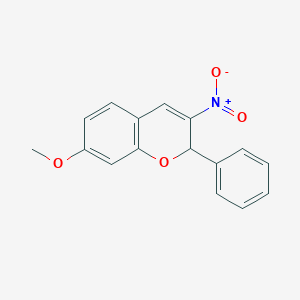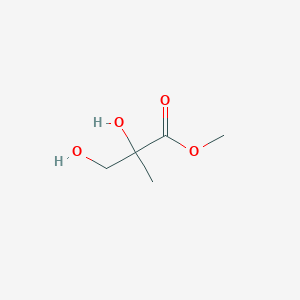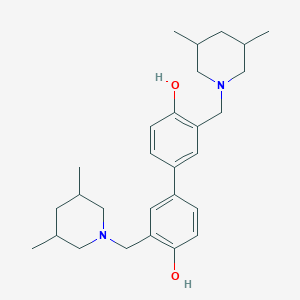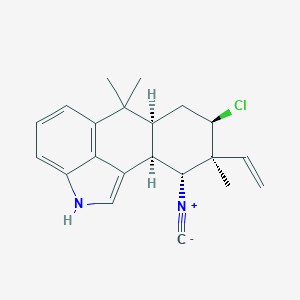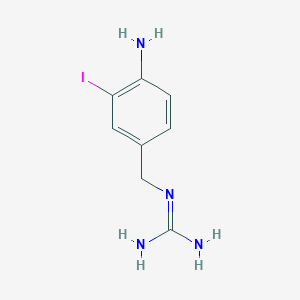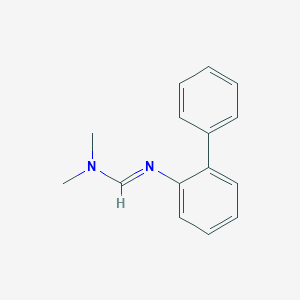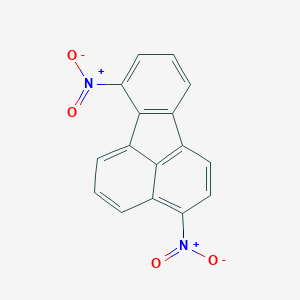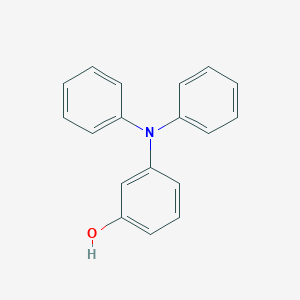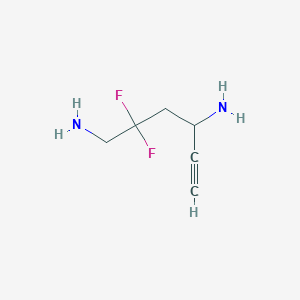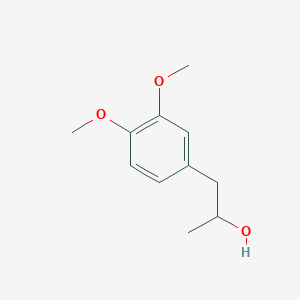
1-(3,4-Dimethoxyphenyl)propan-2-ol
説明
Synthesis Analysis
The synthesis of 1-(3,4-Dimethoxyphenyl)propan-2-ol and related compounds involves multiple steps, including asymmetric synthesis and Claisen-Schmidt condensation reactions. For instance, (1R,2S)-2-(4′-allyl-2′,6′-dimethoxyphenoxyl)-1-(4″-hydroxy-3″,5″-dimethoxyphenyl)propan-1-ol was synthesized using asymmetric dihydroxylation as a key step (Ding et al., 2011). Another example involves the synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-flurophenyl)-propan-1-one through Claisen-Schmidt condensation (Khamees et al., 2018).
Molecular Structure Analysis
The molecular structure of 1-(3,4-Dimethoxyphenyl)propan-2-ol and its derivatives has been explored through various techniques, including X-ray diffraction, spectroscopic characterization, and density functional theory (DFT) studies. These studies provide insights into the three-dimensional structures, confirming configurations and intermolecular interactions, such as hydrogen bonding and π-π interactions (Khamees et al., 2018).
Chemical Reactions and Properties
1-(3,4-Dimethoxyphenyl)propan-2-ol undergoes various chemical reactions, highlighting its reactivity and functional group transformations. The compound and its derivatives participate in reactions that include isomerization, Michael addition, and Wittig reactions, among others, showcasing a versatile chemistry suitable for generating a wide array of molecular structures and functionalities (Ramazani et al., 2008).
Physical Properties Analysis
The physical properties of 1-(3,4-Dimethoxyphenyl)propan-2-ol, such as melting points, boiling points, and solubility, are determined by its molecular structure. These properties are crucial for understanding its behavior in various environments and for its application in synthesis processes.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with different chemical reagents, and its role as a precursor in synthetic chemistry, define the compound's utility in broader chemical contexts. The presence of the dimethoxyphenyl group influences its electronic properties, which can be explored through NBO analysis, HOMO-LUMO studies, and reactivity descriptors (Mary et al., 2015).
科学的研究の応用
Synthesis of Chiral Compounds : This chemical is used in the synthesis of chiral threo-(1R,2R)-glycerol and its inversion into erythro-(1R,2S)-isomers (Ding et al., 2011).
Pharmacological Effects : It exhibits pharmacological properties like prolonging latency times in conditioned avoidance response tests and acting as a central nervous system depressant in mice (Barfknecht, Miles, & Leseney, 1970).
Smooth Muscle Relaxant and Cognitive Function Improvement : The compound shows smooth muscle relaxant activity and improves cognitive functions in rats (Milusheva et al., 2022).
Preparation of Olefin Metathesis Catalysts : It is used in the preparation of catalysts for olefin metathesis (Jimenez et al., 2012).
Optical Purity in Scientific Research : The compound is close to optical purity, making it suitable for various scientific research applications (Clark‐Lewis & Ramsay, 1965).
Production of Xanthenol Derivatives : It reacts with acids to produce various xanthenol derivatives, which are potentially useful in research (Wada et al., 1999).
Cardioselectivity in Beta-Adrenoceptors : Derivatives of this compound show substantial cardioselectivity and higher affinity for beta 1-adrenoceptors in rat ventricular muscle (Rzeszotarski et al., 1979).
Environmental Pollution Reduction : It's used in studies on the oxidation of lignin model compounds by chlorine dioxide, addressing environmental pollution in elemental chlorine-free pulping (Nie et al., 2014).
Medical Applications : The stereoselective synthesis of its compounds has potential medical applications (Collier, Fisher, & Schulz, 1997).
Anti-Angiogenesis in Cancer Treatment : 1-(3,4-Dimethoxyphenyl)propan-2-ol shows potential as an anti-angiogenesis agent, which can help in treating human cancers (Khamees et al., 2018).
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7-8,12H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJDGWGMDAQESJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936454 | |
| Record name | 1-(3,4-Dimethoxyphenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)propan-2-ol | |
CAS RN |
19578-92-8, 161121-02-4 | |
| Record name | 3,4-Dimethoxy-α-methylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19578-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, l-(3,4-dimethoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019578928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4-Dimethoxyphenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



